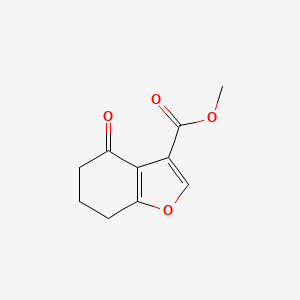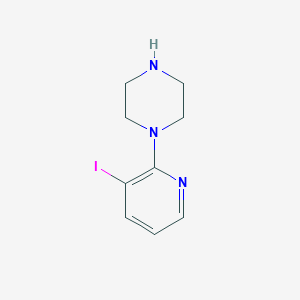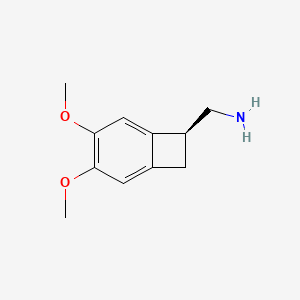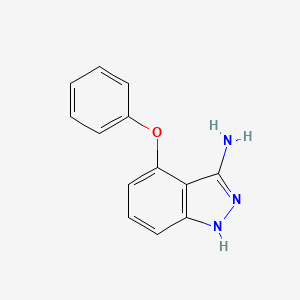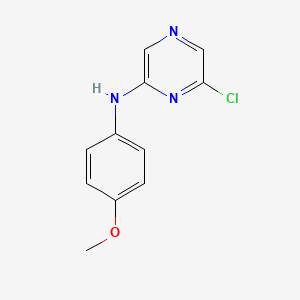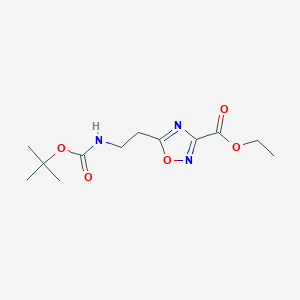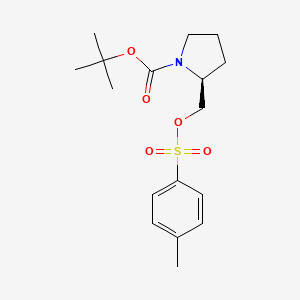
(S)-tert-Butyl 2-((tosyloxy)methyl)pyrrolidine-1-carboxylate
Übersicht
Beschreibung
“(S)-tert-Butyl 2-((tosyloxy)methyl)pyrrolidine-1-carboxylate” is a chemical compound with the molecular formula C17H25NO5S . It is an ester of pyrrolidine with tert-butyl, tosylate, and carboxylic acid.
Synthesis Analysis
The synthesis of this compound involves a reaction with copper (I) iodide in diethyl ether and dichloromethane at temperatures ranging from 0 to 20°C . The reaction mixture includes tert-butyl (2S)-2-([ (4-methylphenyl)sulfonyl]oxy}methyl)pyrrolidine-1-carboxylate and is stirred for 2.5 hours at room temperature . The product is then purified by silica gel column chromatography .Molecular Structure Analysis
The molecular weight of this compound is 355.45 . The linear structure formula is C17H25NO5S .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of this compound include a reaction with copper (I) iodide and a reaction with methyl lithium/diethyl ether solution . The reaction mixture is then added to a saturated aqueous ammonium chloride solution .Physical And Chemical Properties Analysis
The compound is stored in a sealed, dry environment at 2-8°C . The boiling point is not specified .Wissenschaftliche Forschungsanwendungen
Asymmetric Synthesis
- Synthesis of Polyfluoroalkylated Prolinols : This compound has been used in the asymmetric synthesis of polyfluoroalkylated prolinols. A study demonstrated that reducing chiral (S)-tert-butyl 2-(perfluoroalkanoyl)pyrrolidine-1-carboxylate with sodium borohydride or lithium aluminum hydride yielded (S)-tert-butyl 2-((R)-perfluoro-1-hydroxyalkyl)pyrrolidine-1-carboxylate with high yields and diastereoselectivities (Funabiki et al., 2008).
Chemical Characterization
- Synthesis and Crystal Structure Analysis : This compound has been synthesized and analyzed using X-ray diffraction, revealing its crystalline structure and confirming its spectroscopic characterization (Naveen et al., 2007).
Catalytic Reactions
- Nitrile Anion Cyclization : It's used in the nitrile anion cyclization strategy for the efficient synthesis of N-tert-butyl disubstituted pyrrolidines. This process forms pyrrolidine rings with high yield and enantiomeric excess, demonstrating its potential in producing chiral compounds (Chung et al., 2005).
Pharmaceutical Research
- Development of Neuraminidase Inhibitors : In the field of medicinal chemistry, it has been used in the synthesis of influenza neuraminidase inhibitors, showcasing its role in developing potential therapeutic agents (Wang et al., 2001).
Radioprotective Drug Development
- Synthesis of Nitronyl Nitroxyl Radicals : Novel chiral nitronyl nitroxyl radicals synthesized using this compound have been evaluated for their cytotoxic and radioprotective effects, indicating its potential application in developing radioprotection drugs (Qin et al., 2009).
Safety and Hazards
Eigenschaften
IUPAC Name |
tert-butyl (2S)-2-[(4-methylphenyl)sulfonyloxymethyl]pyrrolidine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25NO5S/c1-13-7-9-15(10-8-13)24(20,21)22-12-14-6-5-11-18(14)16(19)23-17(2,3)4/h7-10,14H,5-6,11-12H2,1-4H3/t14-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VSVOPDINJSHSBZ-AWEZNQCLSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OCC2CCCN2C(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OC[C@@H]2CCCN2C(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25NO5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80472549 | |
| Record name | tert-Butyl (2S)-2-{[(4-methylbenzene-1-sulfonyl)oxy]methyl}pyrrolidine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80472549 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
355.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(S)-tert-Butyl 2-((tosyloxy)methyl)pyrrolidine-1-carboxylate | |
CAS RN |
86661-32-7 | |
| Record name | tert-Butyl (2S)-2-{[(4-methylbenzene-1-sulfonyl)oxy]methyl}pyrrolidine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80472549 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


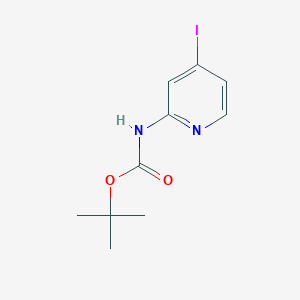
![Tris[2-(2,4-difluorophenyl)pyridine]iridium(III)](/img/structure/B1313308.png)
acetic acid](/img/structure/B1313310.png)
